N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 5-chloro-1-methylindole-2-carboxamide core linked to a benzimidazole moiety via an ethyl chain. This structural framework is frequently associated with modulation of biological targets such as cannabinoid type 1 receptors (CB1), G-protein coupled receptors (GPCRs), and nicotinic acetylcholine receptors (nAChRs) . The 5-chloro substituent on the indole ring enhances lipophilicity and may influence receptor binding affinity, while the 1-methyl group likely improves metabolic stability by reducing oxidative dealkylation.
Properties
Molecular Formula |
C19H17ClN4O |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H17ClN4O/c1-24-16-7-6-13(20)10-12(16)11-17(24)19(25)21-9-8-18-22-14-4-2-3-5-15(14)23-18/h2-7,10-11H,8-9H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
ZOWNESRTWZBLLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . The indole structure can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity or modulating their function. The indole structure can interact with various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Chloro vs. Hydroxy Substituents : The target compound’s 5-chloro group may enhance lipophilicity compared to the 5-hydroxy substituent in compound 25 , which could explain differences in membrane permeability and target engagement.
- Synthetic Accessibility : Yields for such compounds vary significantly; compound 25’s low yield (13%) highlights challenges in benzimidazole-indole coupling reactions , whereas the target compound’s synthesis route remains unspecified.
Analytical and Structural Characterization
- X-ray Crystallography: The (E)-configuration of imine functionalities in related compounds (e.g., ) was confirmed via single-crystal X-ray analysis using SHELX software .
- Spectroscopic Techniques : All compounds, including the target, rely on $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS for structural validation. For example, compound 25’s $ ^1H $ NMR showed aromatic protons at δ 7.2–7.8 ppm, consistent with benzimidazole and indole moieties .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the various biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzimidazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
- Study on MCF Cell Lines : A derivative of benzimidazole was shown to induce apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM, indicating effective tumor suppression in vivo .
- U87 Glioblastoma : Another study reported that a benzimidazole derivative exhibited an IC50 of 45.2 ± 13.0 μM against U87 glioblastoma cells, demonstrating its potential as an anticancer agent .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated:
- Cyclooxygenase Inhibition : A related compound exhibited an IC50 of 3.11 ± 0.41 μM for COX-2 inhibition, highlighting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented:
- Broad-Spectrum Activity : Compounds similar to this compound have shown activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
Summary of Biological Activities
| Activity | IC50 Value (μM) | Cell Line / Target |
|---|---|---|
| Anticancer | 25.72 ± 3.95 | MCF Cell Lines |
| Anticancer | 45.2 ± 13.0 | U87 Glioblastoma |
| Anti-inflammatory | 3.11 ± 0.41 | COX-2 |
| Antimicrobial | - | Various Bacterial Strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
